(3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and introduction of the Fmoc group. One common method involves the use of starting materials such as L-serine and fluorenylmethoxycarbonyl chloride. The reaction conditions often include the use of organic solvents like dichloromethane and bases such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases such as piperidine or morpholine are commonly used to remove the Fmoc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
(3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amine group during chemical reactions, allowing for selective modifications of the molecule. The pathways involved may include enzymatic catalysis or receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-2-carboxylic acid
- (3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-4-carboxylic acid
Uniqueness
(3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for selective reactions and modifications, making it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C20H19NO6 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H19NO6/c22-17-9-21(11-20(17,26)18(23)24)19(25)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,22,26H,9-11H2,(H,23,24)/t17-,20+/m1/s1 |
InChI Key |
GZNDUZZUKUBTHS-XLIONFOSSA-N |
Isomeric SMILES |
C1[C@H]([C@@](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O)O |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O)O |
Origin of Product |
United States |
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